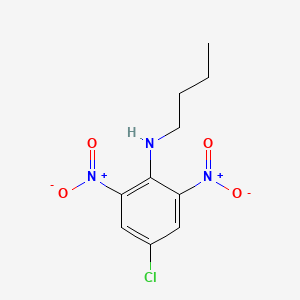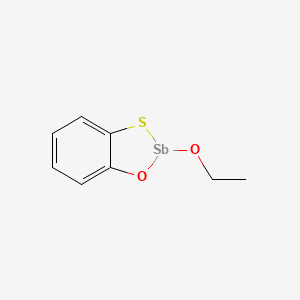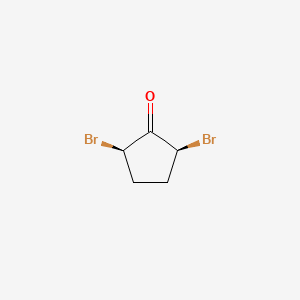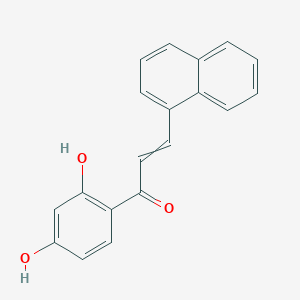![molecular formula C5H6N2OS3 B14581148 Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- CAS No. 61079-28-5](/img/structure/B14581148.png)
Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- is a complex organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of the formyl group attached to an amine. This particular compound is notable for its unique structure, which includes a dithiazole ring, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- typically involves the reaction of ethylthio-substituted dithiazole with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The temperature and pressure conditions are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The dithiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The dithiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide (DMF): A widely used solvent in organic synthesis.
N-Methylformamide (NMF): Another formamide derivative with applications in chemical synthesis.
Thiazole Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]- is unique due to its combination of the dithiazole ring and the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61079-28-5 |
|---|---|
Molecular Formula |
C5H6N2OS3 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,2,4-dithiazol-3-ylidene)formamide |
InChI |
InChI=1S/C5H6N2OS3/c1-2-9-5-7-4(6-3-8)10-11-5/h3H,2H2,1H3 |
InChI Key |
PXCIRYMKJLYCGL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC=O)SS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


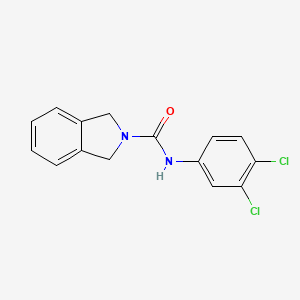
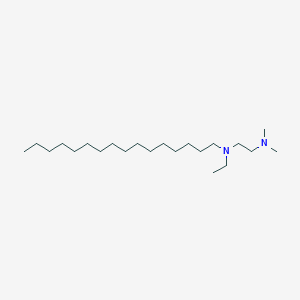
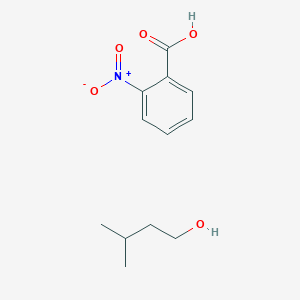
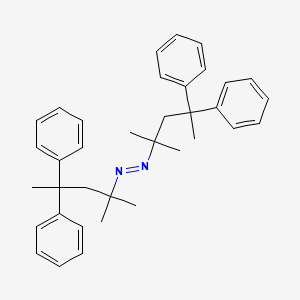
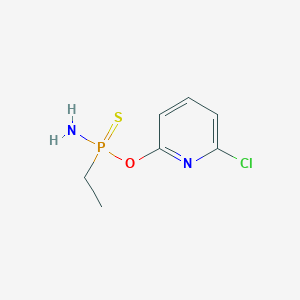
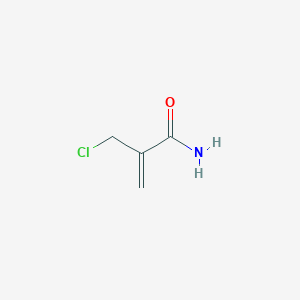
![Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane](/img/structure/B14581126.png)
![Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14581131.png)
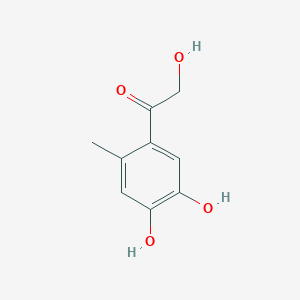
![2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro-](/img/structure/B14581141.png)
